5-Chloro-2H-tetrazole
Description
Overview of Tetrazole Heterocycles in Contemporary Chemical Science
Tetrazoles are five-membered aromatic rings containing four nitrogen atoms and one carbon atom. mdpi.comrug.nl This high nitrogen content, the highest among stable heterocyclic systems, imparts unique physicochemical properties to these molecules. mdpi.com First synthesized in 1885, tetrazoles have become indispensable in various scientific domains, including medicinal chemistry, biochemistry, and materials science. rug.nlbohrium.com
Their utility in medicinal chemistry is particularly noteworthy. bohrium.combohrium.com Tetrazole derivatives are found in over twenty FDA-approved drugs, highlighting their therapeutic importance. bohrium.comacs.org They are recognized for a wide range of biological activities, including antiviral, antibacterial, anticancer, and antifungal properties. bohrium.com The metabolic stability and ability of the tetrazole ring to participate in various intermolecular interactions, such as hydrogen bonding, make it an attractive scaffold for drug design. bohrium.comnih.gov
The synthesis of tetrazoles has evolved significantly over the years. bohrium.com Traditional methods often involved toxic and explosive reagents like cyanides and azides. bohrium.com Modern synthetic chemistry has seen the development of safer and more efficient catalytic methods, including the use of heterogeneous catalysts and nanocatalysts, to facilitate the construction of the tetrazole ring. bohrium.combohrium.com
Significance of 5-Chloro-2H-Tetrazole as a Synthetic Intermediate and Bioisostere Scaffold
This compound is a specific derivative of the tetrazole family that has garnered considerable attention as a building block in organic synthesis. chemsrc.com Its chemical structure, featuring a chlorine atom attached to the tetrazole ring, provides a reactive site for further chemical modifications. This reactivity makes it a valuable synthetic intermediate for creating a diverse array of more complex tetrazole-containing molecules.
One of the most critical applications of 5-substituted tetrazoles, including this compound, is their role as a bioisostere for the carboxylic acid group. bohrium.comacs.org Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The tetrazole ring has a pKa value similar to that of a carboxylic acid and can mimic its interactions with biological targets. mdpi.comrug.nl This bioisosteric replacement can lead to improved metabolic stability and enhanced membrane penetration of drug candidates. researchgate.net
The use of this compound and its derivatives extends to the development of new pharmaceuticals and agrochemicals. chemimpex.com The ability to functionalize the molecule at the chlorine-bearing carbon allows for the systematic exploration of structure-activity relationships, a key process in the optimization of lead compounds in drug discovery.
| Property | Value |
| Molecular Formula | CHClN4 |
| Molecular Weight | 104.498 g/mol |
| CAS Number | 55011-47-7 |
Table 1: Chemical Properties of this compound chemsrc.com
Theoretical studies have been conducted to understand the stability and properties of different chlorotetrazole isomers. Calculations have indicated that this compound is the most stable among its isomers. oalib.comsciengine.com Experimental studies using techniques like matrix isolation infrared spectroscopy have confirmed the predominance of the 2H-tautomer in the gas phase, while the 1H-tautomer is more prevalent in the solid state. researchgate.net This tautomeric behavior is a crucial consideration in its synthetic applications and biological interactions.
The reactivity of the chloromethyl group in related compounds like 5-chloromethyl-2H-tetrazole further illustrates the synthetic utility of this class of molecules. chemimpex.com This group can readily undergo substitution reactions, providing a handle for introducing various functional groups and building molecular complexity. This versatility solidifies the importance of chloro-substituted tetrazoles as key intermediates in modern chemical research.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-chloro-2H-tetrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CHClN4/c2-1-3-5-6-4-1/h(H,3,4,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKTHZWMYNACDDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NNN=N1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CHClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90597414 | |
| Record name | 5-Chloro-2H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90597414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55011-47-7 | |
| Record name | 5-Chloro-2H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90597414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5 Chloro 2h Tetrazole and Its Analogues
Precursor-Based Synthesis Pathways
Precursor-based syntheses are foundational in the production of 5-chloro-2H-tetrazole, often involving the transformation of a pre-existing tetrazole ring or a precursor that cyclizes to form the tetrazole structure. Key methods in this category include diazotization and Sandmeyer reactions starting from amino-tetrazole derivatives, as well as halogenation and subsequent functionalization of the tetrazole ring.
Diazotization and Sandmeyer Reactions from Amino-Tetrazole Derivatives
A prominent method for the synthesis of 5-chlorotetrazole involves the diazotization of 5-aminotetrazole (B145819) followed by a Sandmeyer-type reaction. This classical approach in aromatic chemistry is adapted for the heterocyclic system to replace an amino group with a chlorine atom.
The process begins with the diazotization of 5-aminotetrazole. In a typical procedure, 5-aminotetrazole is treated with a diazotizing agent, such as sodium nitrite (B80452), in the presence of a strong mineral acid like hydrochloric acid at low temperatures, generally between -10°C and 5°C, to form a highly reactive diazonium salt intermediate. google.com Careful control of the temperature during this step is crucial to prevent the decomposition of the unstable diazonium salt.
Following the formation of the tetrazole-diazonium salt, a Sandmeyer reaction is employed to introduce the chlorine atom. google.comrsc.org This is achieved by the addition of a copper(I) chloride (CuCl) solution. The reaction proceeds through a radical-nucleophilic aromatic substitution mechanism, where the diazonium group is replaced by a chlorine atom, liberating nitrogen gas. rsc.org This method has been reported to produce 5-chlorotetrazole with a yield of up to 81%. google.com
| Step | Reagents and Conditions | Purpose |
| Diazotization | 5-aminotetrazole, Sodium nitrite (NaNO₂), Hydrochloric acid (HCl), -10°C to 5°C | Formation of the tetrazole-diazonium salt intermediate. |
| Sandmeyer Reaction | Tetrazole-diazonium salt, Copper(I) chloride (CuCl) | Substitution of the diazonium group with a chlorine atom. |
Halogenation and Subsequent Functionalization Routes
Direct halogenation of a pre-formed tetrazole ring presents an alternative pathway to 5-halotetrazoles. This approach involves the substitution of a hydrogen atom at the 5-position of the tetrazole ring with a halogen. For instance, sodium 5-chlorotetrazolate dihydrate has been synthesized by the chlorination of 1H-tetrazole using a sodium hypochlorite (B82951) solution. researchgate.net
While direct C-H chlorination of tetrazoles can be challenging, methods involving N-halosuccinimides (NXS), such as N-chlorosuccinimide (NCS), are employed for the halogenation of various heterocyclic compounds and could be applicable to tetrazole systems. These reactions often proceed via a radical mechanism and may require an initiator.
Once a halogen atom is introduced at the 5-position, the resulting 5-halotetrazole can serve as a versatile intermediate for further functionalization. The halogen atom can act as a leaving group in nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups at the 5-position of the tetrazole ring.
Cycloaddition Reactions
Cycloaddition reactions, particularly [3+2] cycloadditions, are a cornerstone of tetrazole synthesis, enabling the construction of the five-membered ring from acyclic precursors. This approach is widely used for the synthesis of various 5-substituted tetrazoles, including halo-substituted derivatives.
[3+2] Cycloaddition of Azides with Nitriles for 5-Substituted Tetrazoles
The [3+2] cycloaddition reaction between an azide (B81097) and a nitrile is the most common and versatile method for the synthesis of 5-substituted-1H-tetrazoles. nih.gov This reaction involves the 1,3-dipolar cycloaddition of an azide ion (or hydrazoic acid) to the carbon-nitrogen triple bond of a nitrile. The reaction is often catalyzed by acids or metal salts to activate the nitrile group towards nucleophilic attack by the azide. nih.govnih.gov
Various catalysts have been developed to promote this reaction under milder conditions and to improve yields. These include Lewis acids such as zinc salts, aluminum chloride, and boron trifluoride etherate, as well as heterogeneous catalysts. nih.gov The choice of catalyst and reaction conditions can influence the rate and efficiency of the cycloaddition.
Variations in Reactant Components for Halo-Substituted Tetrazoles
To specifically synthesize halo-substituted tetrazoles via [3+2] cycloaddition, nitriles containing a halogen atom can be employed as the nitrile component. For example, the reaction of a halo-nitrile with an azide source would directly yield a 5-halotetrazole.
Another variation involves the use of cyanogen (B1215507) halides, such as cyanogen chloride (ClCN), as the nitrile component. The reaction of cyanogen chloride with sodium azide can lead to the formation of 5-chlorotetrazole. sciencemadness.org This approach directly incorporates the desired chlorine substituent into the tetrazole ring during its formation. The reaction conditions for such cycloadditions need to be carefully controlled due to the reactivity and potential hazards of the starting materials.
Catalytic Synthesis Approaches
Catalytic methods are increasingly being developed to enhance the efficiency, selectivity, and safety of this compound synthesis. These approaches often focus on improving the key reaction steps, such as the cycloaddition reaction, by employing novel catalytic systems.
For the synthesis of 5-substituted tetrazoles in general, a wide array of catalysts have been investigated for the [3+2] cycloaddition of nitriles and azides. These include both homogeneous and heterogeneous catalysts. Homogeneous catalysts often involve metal complexes that can activate the nitrile group. For instance, cobalt(II) complexes have been shown to efficiently catalyze the [3+2] cycloaddition of sodium azide to organonitriles. acs.org
Application of Heterogeneous Catalysts in Tetrazole Formation
Heterogeneous catalysts are advantageous due to their ease of separation from the reaction mixture, potential for recyclability, and often-improved stability. rsc.org A variety of solid-supported catalysts have been successfully employed for the synthesis of 5-substituted 1H-tetrazoles from nitriles and sodium azide.
Several syntheses have been reported using catalysts such as Montmorillonite K-10 Clay, Cu₂O, FeCl₃-SiO₂, Zeolite, sulfated zirconia, and BaWO₄. scielo.org.za For instance, nano-TiCl₄·SiO₂ has been utilized as a solid Lewis acid catalyst, proving effective for the synthesis of various 5-substituted 1H-tetrazoles. thieme-connect.comscielo.org.za The catalyst is prepared from nano-SiO₂ and TiCl₄ and can be recovered and reused multiple times without a significant drop in activity. scielo.org.za Another approach employed steelmaking slag as a readily available, non-toxic, and reusable magnetic heterogeneous catalyst for the synthesis of a diverse array of 5-substituted-1H-tetrazoles in good to excellent yields via a click reaction in water. researchgate.net
Metal-organic frameworks (MOFs) have also been explored. For example, copper-based MOFs have demonstrated excellent catalytic activity in the synthesis of 5-substituted-1H-tetrazoles in polyethylene (B3416737) glycol (PEG), a green solvent. rsc.org The porous nature of the nano Cu-MOFs contributes to their high efficiency, and they can be reused for multiple cycles. rsc.org
| Catalyst | Substrate Scope | Conditions | Yield | Reference |
| Nano-TiCl₄·SiO₂ | Aryl, heteroaryl, and benzyl (B1604629) cyanides | NaN₃, DMF, reflux, 2h | 78-95% | thieme-connect.comscielo.org.za |
| Steelmaking Slag (SMS) | Aliphatic and aromatic nitriles | NaN₃, Water | Good to Excellent | researchgate.net |
| Copper MOFs | Not specified | NaN₃, PEG | >94% | rsc.org |
| ZnO/Co₃O₄ mixed oxide | Various nitriles | NaN₃ | High | rsc.org |
Nanoparticle-Mediated Syntheses
Nanoparticles offer high surface-area-to-volume ratios, leading to enhanced catalytic activity and making them highly effective catalysts for tetrazole synthesis. thieme-connect.com A wide range of nanoparticles, including metallic, metal oxide, and magnetic nanoparticles, have been investigated.
Copper ferrite (B1171679) nanoparticles (CuFe₂O₄ NPs) have been used to mediate the reaction between (E)-aldoximes and sodium azide in DMF at 120 °C, yielding 5-substituted 1H-tetrazoles in up to 92% yield. thieme-connect.com Gold nanoparticles (Au NPs) and gold(III) chloride have also been shown to catalyze the [3+2] cycloaddition, with Au(0) NPs exhibiting better reactivity due to a larger surface area. thieme-connect.com Platinum nanoparticles supported on reduced graphene oxide (Pt NPs@rGO) have been used as a heterogeneous catalyst for the synthesis of 5-aryl- and 5-heteroaryl-1H-tetrazoles. thieme-connect.comnih.gov
Magnetic nanoparticles are particularly attractive due to their easy separation from the reaction mixture using an external magnet. nih.gov Several systems have been developed, such as sulfonic acid-functionalized silica-coated magnetic nanoparticles (Fe₃O₄@SiO₂-SO₃H) for the synthesis of 1-substituted tetrazoles. nih.gov Other examples include Fe₃O₄@tryptophan@Ni and Fe₃O₄@SiO₂-APTES-TFA, which have been used for the synthesis of 5-substituted-1H-tetrazoles in excellent yields and short reaction times. rsc.orgnih.gov
| Nanoparticle Catalyst | Reactants | Solvent | Temperature (°C) | Yield (%) | Reference |
| CuFe₂O₄ NPs | (E)-Aldoximes, NaN₃ | DMF | 120 | up to 92 | thieme-connect.com |
| Au NPs (Au(0)) | Nitriles, NaN₃ | DMF | Not specified | 83-99 | thieme-connect.com |
| Pt NPs@rGO | Benzonitriles, NaN₃ | Not specified | Not specified | High | thieme-connect.comnih.gov |
| Fe₃O₄@SiO₂-APTES-TFA | Various nitriles, NaN₃ | EtOH | 80 | Excellent | rsc.orgnih.gov |
| Fe₃O₄@L-lysine-Pd(0) | Various nitriles, NaN₃ | Not specified | Not specified | High | rsc.org |
Acid-Catalyzed and Lewis Acid-Mediated Reactions
Both Brønsted and Lewis acids can catalyze the [3+2] cycloaddition reaction for tetrazole synthesis. clockss.org The use of strong Lewis acids, however, can be problematic due to moisture sensitivity and harsh reaction conditions. thieme-connect.com Traditional Lewis acids like BF₃·OEt₂ and AlCl₃ have been employed. clockss.org
The development of solid acid catalysts, such as nano-TiCl₄·SiO₂, offers a more practical alternative. thieme-connect.comscielo.org.za This catalyst functions as a heterogeneous Lewis acid, activating the nitrile group towards nucleophilic attack by the azide. thieme-connect.com Zinc(II) salts have also been used as catalysts, notably in an innovative and safer procedure for tetrazole synthesis in water, which significantly reduces the risk associated with the formation of hydrazoic acid. scielo.org.za The role of the zinc catalyst is to activate the triple bond of the nitrile. rsc.org Nanocrystalline ZnO has also been used as a heterogeneous green catalyst for the preparation of 5-substituted-1H-tetrazoles. rsc.org
Regioselective Synthesis Strategies for N-Substituted Tetrazoles
The alkylation or arylation of 5-substituted-1H-tetrazoles can lead to two possible isomers: the 1,5-disubstituted and the 2,5-disubstituted tetrazoles. acs.org Controlling the regioselectivity of this substitution is a significant challenge in tetrazole chemistry. rsc.org The development of regioselective methods is crucial for the synthesis of specific isomers required for various applications.
N-Alkylation Reactions for 2,5-Disubstituted Tetrazole Derivatives
The synthesis of 2,5-disubstituted tetrazoles is often desired, and various strategies have been developed to achieve regioselectivity. The outcome of the alkylation can be influenced by factors such as the nature of the alkylating agent, the substituent at the 5-position, and the reaction conditions. rsc.org
One method involves the alkylation of monosubstituted tetrazoles through the diazotization of aliphatic amines, which preferentially forms the 2,5-disubstituted tetrazoles. organic-chemistry.org While the 2,5-isomer is generally favored, the 1,5-isomer can also be formed, and the regioselectivity can be highly variable. rsc.org It has been proposed that the regioselectivity may be explained by the difference in mechanism between first- and second-order nucleophilic substitutions. rsc.org
A catalyst-free coupling procedure using aldehyde and ketone tosylhydrazones to alkylate 5-substituted tetrazoles has been shown to be regioselective, yielding 2,5-disubstituted tetrazoles as the main products, particularly with aldehyde tosylhydrazones. researchgate.net
Regioselective N2-Arylation of 5-Substituted-1H-Tetrazoles
Achieving regioselective N2-arylation is a key goal for accessing 2-aryl-5-substituted tetrazoles. A metal-free method has been developed using diaryliodonium salts for the N2-arylation of 5-substituted-1H-tetrazoles. organic-chemistry.orgacs.org This approach is applicable to a wide range of electron-rich and electron-deficient aryl groups and tolerates various functional groups on the tetrazole ring. organic-chemistry.org The optimal conditions were found to be toluene (B28343) as the solvent and NaHCO₃ as the base at 80°C. organic-chemistry.org This method also allows for a one-pot synthesis of 2,5-diaryl-tetrazoles directly from nitriles. organic-chemistry.orgacs.org
Another regioselective method involves the use of arylboronic acids in the presence of a copper catalyst, [Cu(OH)(TMEDA)]₂Cl₂, to afford 2,5-disubstituted tetrazoles. organic-chemistry.org More recently, an inexpensive Al(OTf)₃ catalyst has been used for the regioselective N2-arylation of tetrazoles with diazo compounds under mild conditions. acs.org
| Method | Arylating Agent | Catalyst/Conditions | Regioselectivity | Reference |
| Metal-Free Arylation | Diaryliodonium salts | NaHCO₃, Toluene, 80°C | N2-selective | organic-chemistry.orgacs.org |
| Copper-Catalyzed Arylation | Arylboronic acids | [Cu(OH)(TMEDA)]₂Cl₂ | N2-selective | organic-chemistry.org |
| Lewis Acid-Catalyzed Arylation | Diazo compounds | Al(OTf)₃ | N2-selective | acs.org |
Multi-component Reactions for Tetrazole Incorporations
Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. eurekaselect.comrug.nl They offer advantages in terms of efficiency, atom economy, and the ability to generate diverse molecular scaffolds. beilstein-journals.org MCRs, particularly the Ugi and Passerini reactions, have been extensively used for the synthesis of tetrazole derivatives. beilstein-journals.orgacs.org
The Ugi-azide reaction is a prominent MCR for synthesizing 1,5-disubstituted tetrazoles. eurekaselect.com This reaction typically involves an aldehyde or ketone, an amine, an isocyanide, and an azide source. A microwave-accelerated, one-pot, three-component reaction of an amine, a carboxylic acid derivative, and an azide source has also been developed for the construction of the 1,5-disubstituted tetrazole scaffold. rug.nl
A novel strategy involves using diversely protected tetrazole aldehydes as building blocks in MCRs. beilstein-journals.org This allows for the incorporation of the tetrazole moiety into complex, drug-like molecules. For example, a Passerini three-component reaction (PT-3CR) using cost-effective and readily available materials can efficiently synthesize these tetrazole building blocks. beilstein-journals.org The oxo-tetrazole scaffold has been successfully incorporated into the Ugi reaction to generate a diverse range of molecules, including those with both mono- and di-tetrazole scaffolds. beilstein-journals.org
Green Chemistry Approaches in this compound Synthesis
The application of green chemistry principles to the synthesis of tetrazole derivatives has become an area of significant research interest, aiming to reduce the environmental impact of chemical processes. While specific green synthetic routes targeting this compound are not extensively detailed in publicly available research, the broader field of tetrazole synthesis has seen numerous advancements that align with the core tenets of green chemistry. These approaches focus on the use of safer solvents, development of reusable catalysts, utilization of alternative energy sources like microwave irradiation, and designing reactions with high atom economy. These methodologies, developed for various 5-substituted-1H-tetrazoles, provide a framework for potential eco-friendly syntheses of this compound.
A primary focus of green chemistry is the replacement of hazardous organic solvents with more environmentally benign alternatives, such as water. Research has demonstrated the feasibility of water-based systems for synthesizing tetrazole compounds. For instance, the synthesis of poly(tetrazoles) has been successfully carried out in water, utilizing a nitrile-containing pre-polymer, a divalent zinc halide, an azide salt, and a surfactant. google.comgoogle.com This approach eliminates the need for volatile and often toxic organic solvents. google.comgoogle.com Similarly, a one-pot, three-component synthesis of 5-substituted 1H-tetrazoles using aldehydes, hydroxylamine (B1172632) hydrochloride, and sodium azide has been effectively catalyzed by humic acid in water. researchgate.net These water-based methods not only reduce environmental pollution but also simplify the work-up procedures. google.comgoogle.comresearchgate.net
The development of efficient and recyclable catalysts is another cornerstone of green tetrazole synthesis. Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and reused, minimizing waste. Nanomaterial-based catalysts have shown great promise due to their high surface area and catalytic activity. researchgate.netnih.gov For example, a copper-on-carbon (Cu/C) nanocatalyst has been used for the one-pot synthesis of 5-substituted 1H-tetrazoles from various aldehydes, hydroxylamine, and sodium azide with good to excellent yields. semanticscholar.org This catalyst was recovered by simple filtration and reused for at least five cycles without a significant loss of activity. semanticscholar.org Magnetic nanoparticles have also been employed as supports for catalysts, allowing for easy separation using an external magnet. researchgate.net Another green approach involves the recycling and reuse of reagents that are effective but environmentally hazardous, such as tributyltin chloride, which is often used in the [3+2] cycloaddition reaction between nitriles and azides to form tetrazoles. A process has been developed to recycle tributyltin chloride, significantly reducing toxic tin waste. asianpubs.org
To enhance reaction rates and reduce energy consumption, alternative energy sources like microwave irradiation have been successfully applied to tetrazole synthesis. lew.ro Microwave-assisted synthesis often leads to dramatically shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. lew.ronih.govfao.org An efficient one-pot, three-component reaction of cyanamide, aromatic aldehydes, and 5-aminotetrazole in pyridine (B92270) under controlled microwave heating has been developed to produce N2-(tetrazol-5-yl)-1,3,5-triazine-2,4-diamines in high yields with short reaction times. nih.gov This method highlights the potential of microwave energy to promote atom economy and energy efficiency in the synthesis of complex heterocyclic systems. nih.gov
Multicomponent reactions (MCRs) represent another strategy that aligns with green chemistry principles by maximizing atom economy and procedural simplicity. beilstein-journals.org These reactions combine three or more reactants in a single step to form a product that incorporates most or all of the atoms of the starting materials. The Ugi-azide four-component reaction is a well-known MCR used for constructing tetrazole derivatives. nih.gov By designing syntheses with fewer steps and generating less waste, MCRs offer a more sustainable pathway to complex molecules. beilstein-journals.org
While these green methodologies have been predominantly applied to the synthesis of various 5-substituted-1H-tetrazoles and related derivatives, they lay a crucial foundation for the future development of environmentally friendly synthetic routes for this compound. Adapting these principles—such as using water as a solvent, employing recyclable nanocatalysts, and utilizing microwave energy—could lead to safer, more efficient, and sustainable manufacturing processes for this important chemical compound.
Interactive Data Tables
Table 1: Comparison of Catalysts in the Green Synthesis of 5-Substituted 1H-Tetrazoles This table outlines various heterogeneous catalysts used in the synthesis of 5-substituted 1H-tetrazoles, highlighting their reusability and efficiency in eco-friendly solvents.
| Catalyst | Starting Materials | Solvent | Key Advantages | Reference |
| Cu/C Nanoparticles | Aldehydes, Hydroxylamine, Sodium Azide | DMF | Reusable for at least 5 cycles, mild conditions, good yields. | semanticscholar.org |
| Fe3O4@Sil-Schiff-Base-Cu(II) | Aryl Nitriles, Sodium Azide | Not Specified | High yields and selectivity, magnetic separation for reuse. | researchgate.net |
| Humic Acid | Aldehydes, Hydroxylamine Hydrochloride, Sodium Azide | Water | Inexpensive, readily available, non-toxic, water-based synthesis. | researchgate.net |
| Zinc Bromide (in water) | Nitrile-containing polymer, Sodium Azide | Water | Eliminates organic solvents, suitable for polymer synthesis. | google.comgoogle.com |
Table 2: Microwave-Assisted vs. Conventional Synthesis of Tetrazole Derivatives This table compares reaction conditions and outcomes for the synthesis of various tetrazole derivatives using microwave irradiation versus traditional heating methods.
| Product Type | Reaction | Method | Reaction Time | Yield | Reference |
| N2-(tetrazol-5-yl)-dihydro-1,3,5-triazine-2,4-diamines | 3-component reaction | Microwave | 12 min | High | nih.gov |
| Guanidinyltetrazoles & 5-substituted 1H-tetrazoles | [2+3] Cycloaddition | Microwave | Short | Not specified | fao.org |
| 3,5-dibenzyl-4-amino-1,2,4-triazole | Coupling & Diazotization | Conventional | 10 hours | Not specified | nih.gov |
| 3,5-dibenzyl-4-amino-1,2,4-triazole | Coupling & Diazotization | Microwave | 8-9 min | Not specified | nih.gov |
Tautomerism and Conformational Studies of 5 Chloro 2h Tetrazole
Investigation of 1H- and 2H-Tautomeric Equilibria
The prototropic tautomerism in 5-chlorotetrazole involves the migration of a proton between the nitrogen atoms of the tetrazole ring, leading to an equilibrium between the 1H- and 2H-tautomers. The position of this equilibrium is highly sensitive to the compound's physical state and environment.
Experimental Determination of Tautomer Ratios in Gas Phase and Solution
Experimental studies, particularly those utilizing matrix-isolation infrared spectroscopy, have provided definitive insights into the tautomeric composition of 5-chlorotetrazole in a near-gaseous state.
In studies where 5-chlorotetrazole was isolated in an argon matrix at low temperatures (8.5 K), the infrared spectrum of the monomers aligns almost perfectly with the spectrum predicted theoretically for the 2H-tautomer. researchgate.netrsc.orgresearchgate.net The bands corresponding to the 1H-tautomer were observed only as features of very low intensity. researchgate.netrsc.orgresearchgate.net Based on the relative intensities of these spectral bands, the composition of the tautomeric mixture in the gas phase was estimated, revealing a significant preference for one form. researchgate.netresearchgate.net
Using the Van't Hoff relation with data from matrices prepared at different temperatures, the enthalpy difference (ΔH) between the tautomers was experimentally estimated to be 8.0 kJ mol⁻¹. rsc.orgresearchgate.net This value confirms the energetic preference for the 2H-tautomer in the gas phase.
Table 1: Experimental Tautomer Distribution of 5-Chlorotetrazole in Gas Phase (Argon Matrix)
| Tautomer | Estimated Abundance |
|---|---|
| 2H-tautomer | ~99% |
| 1H-tautomer | ~1% |
Data derived from matrix-isolation infrared spectroscopy studies. researchgate.netresearchgate.net
While extensive research exists for various tetrazole derivatives in solution using techniques like NMR spectroscopy, specific quantitative data on the tautomeric ratio for 5-chlorotetrazole in different solvents remains a subject for further detailed investigation. researchgate.netwustl.edu
Influence of Solvent Polarity and Substituent Effects on Prototropic Equilibrium
For 5-substituted tetrazoles, the tautomeric equilibrium is strongly influenced by the surrounding medium. iosrjournals.org The general principle is that the equilibrium shifts to favor the more polar tautomer in more polar solvents. In the case of 5-chlorotetrazole, the 1H-tautomer possesses a larger dipole moment, making it the more polar form. Consequently, it is expected that increasing solvent polarity would stabilize the 1H-tautomer, shifting the equilibrium in its favor relative to the gas phase. Conversely, in nonpolar solvents, the less polar 2H-tautomer is expected to be the predominant species.
The nature of the substituent at the C5 position is also a critical determinant of the tautomeric balance. iosrjournals.org The chlorine atom in 5-chlorotetrazole is an electron-withdrawing group. This property influences the electron density distribution within the tetrazole ring, thereby affecting the relative stabilities of the two tautomeric forms and their interactions with solvent molecules.
Theoretical Predictions of Tautomeric Stability
Computational chemistry provides powerful tools to predict the relative stabilities of tautomers, complementing experimental findings and offering deeper energetic insights.
Density Functional Theory (DFT) Calculations for Energy Differences
Density Functional Theory (DFT) has been effectively applied to model the 5-chlorotetrazole system. Calculations performed at the DFT(B3LYP)/6-31G* level of theory have been used to predict the vibrational spectra and relative energies of the tautomers. researchgate.netrsc.orgresearchgate.net
These theoretical predictions indicate that the 2H-tautomer is energetically more stable than the 1H-tautomer in the gas phase. The calculated internal energy difference (ΔE) was found to be 12.6 kJ mol⁻¹. rsc.orgresearchgate.net This result is in reasonable agreement with the experimentally determined enthalpy difference of 8.0 kJ mol⁻¹, corroborating the observation that the 2H form is the major tautomer in the gas phase. rsc.orgresearchgate.net
Table 2: Calculated and Experimental Energy Differences between 5-Chlorotetrazole Tautomers in the Gas Phase
| Parameter | Method | Energy Difference (2H is more stable) |
|---|---|---|
| Internal Energy (ΔE) | DFT (B3LYP/6-31G*) | 12.6 kJ mol⁻¹ |
| Enthalpy (ΔH) | Experimental (Van't Hoff) | 8.0 kJ mol⁻¹ |
Source: Bugalho et al. rsc.orgresearchgate.net
Ab Initio and Complete Basis Set Methods in Tautomerism Assessment
For higher accuracy in determining the relative energies of tautomers, high-level ab initio and Complete Basis Set (CBS) methods are often employed for tetrazole systems. researchgate.net Methods like Coupled Cluster (CCSD(T)) and model chemistries such as CBS-4M and CBS-QB3 can provide highly precise relative energies, often with an accuracy of around 1 kcal mol⁻¹ (approximately 4.2 kJ mol⁻¹). researchgate.netnih.gov While specific studies applying these advanced computational methods exclusively to 5-chlorotetrazole are not detailed, their application to the parent tetrazole and other derivatives has been crucial in establishing benchmark energy differences and understanding the subtle electronic factors governing tautomeric preference. researchgate.net
Tautomeric Forms in Crystalline State
The tautomeric composition of 5-chlorotetrazole in the solid state contrasts sharply with its gas-phase behavior. Experimental analysis of polycrystalline 5-chlorotetrazole, typically using KBr pellets for infrared spectroscopy, shows that the compound exists exclusively as the 1H-tautomer in the crystalline phase. researchgate.netrsc.org
The experimental IR spectrum of solid 5-chlorotetrazole is accurately reproduced by the spectrum calculated for the 1H-tautomer, with no evidence of the 2H-form. researchgate.netrsc.org This preference is attributed to the higher polarity of the 1H-tautomer. In the solid state, strong intermolecular interactions, such as hydrogen bonding, dominate. These interactions preferentially stabilize the more polar 1H-tautomer, making it the exclusive form present in the crystal lattice. rsc.org This phenomenon, where the crystalline form differs from the gas-phase equilibrium, is also observed for the unsubstituted parent tetrazole. rsc.org
Reactivity and Mechanistic Investigations of 5 Chloro 2h Tetrazole
Reactions at the Tetrazole Ring Carbon (C5) Position
The carbon atom at the C5 position of 5-Chloro-2H-tetrazole is part of an electron-deficient aromatic system, making it susceptible to nucleophilic substitution reactions. The chlorine atom serves as a viable leaving group, allowing for the introduction of a wide range of functional groups at this position. This reactivity is a cornerstone for the synthesis of diverse 5-substituted tetrazole derivatives.
The general mechanism involves the attack of a nucleophile at the C5 carbon, followed by the displacement of the chloride ion. A variety of nucleophiles have been successfully employed in this substitution. Nitrogen-based nucleophiles, such as primary and secondary amines (both alkyl and aryl), readily react to form 5-aminotetrazole (B145819) derivatives. Similarly, the azide (B81097) anion can displace the chlorine to yield 5-azidotetrazoles. Sulfur nucleophiles, like thiols, have also been used to synthesize 5-thiotetrazole compounds through aromatic substitution.
The conditions for these reactions can vary, with some substitutions proceeding smoothly at room temperature while others may require heating. The choice of solvent, such as ethanol, acetonitrile, or tetrahydrofuran, can also influence the reaction outcome and yield. It is noteworthy that in some reactions with amines, a Dimroth rearrangement may occur, leading to a rearranged product structure.
Below is a table summarizing representative nucleophilic substitution reactions at the C5 position of 1-substituted-5-chlorotetrazoles, which exhibit similar reactivity to the parent compound.
| Nucleophile (Nu) | Reagent | Conditions | Product (5-Nu-tetrazole derivative) | Yield (%) |
| Amine | Phenylamine | MeCN, rt, 12 h | 5-(Phenylamino)-tetrazole derivative | 67 |
| Amine | Methylamine | MeCN, 0 °C, 5 h | 5-(Methylamino)-tetrazole derivative | 89 |
| Amine | 4-Methoxyphenylamine | THF, heat, 5 h | 5-(4-Methoxyphenylamino)-tetrazole derivative | 52 |
| Azide | Azide anion | Boiling solution | 5-Azido-tetrazole derivative | 77 |
| Thiol | Thiol (generic) | Not specified | 5-Thiotetrazole derivative | 75 |
Reactions at the Tetrazole Ring Nitrogen (N1 and N2) Positions
Reactions involving the nitrogen atoms of the 5-chlorotetrazole ring, such as alkylation and acylation, are complicated by the issue of tautomerism and regioselectivity. 5-chlorotetrazole can exist as two distinct tautomers: 5-chloro-1H-tetrazole and this compound. Spectroscopic and theoretical studies have shown that the 2H-tautomer is the predominant form in the gas phase (as observed in argon matrix isolation experiments), while the 1H-tautomer is favored in the crystalline solid state. The calculated energy difference between the two tautomers is approximately 12.6 kJ mol⁻¹.
When 5-chlorotetrazole undergoes electrophilic attack, such as alkylation, a mixture of N1- and N2-substituted isomers is typically formed. The ratio of these isomers is influenced by reaction conditions, the nature of the electrophile, and the solvent. The functionalization of 5-substituted tetrazoles is often a challenging task due to the difficulty in controlling the site of substitution, which can lead to the formation of both 1,5- and 2,5-disubstituted tetrazole products.
Distinguishing between the N1 and N2 isomers is possible through spectroscopic methods, particularly NMR. In ¹³C NMR spectroscopy, the chemical shift of the C5 carbon is diagnostic; the shift for a 2,5-disubstituted isomer is consistently about δ 10 ppm greater than for the corresponding 1,5-disubstituted isomer. For example, the C5 shift for 1-methyl-5-chlorotetrazole is around δ 146, whereas for the 2-methyl-5-chloro isomer, it is approximately δ 154.
Decomposition Pathways and Mechanisms
The decomposition of tetrazole derivatives, including this compound, can be initiated by thermal or photolytic energy input. These processes are of significant interest, particularly in the field of energetic materials, and are characterized by the elimination of stable molecules and the formation of highly reactive intermediates.
Molecular Nitrogen Elimination Processes
A primary decomposition pathway for tetrazoles involves the extrusion of molecular nitrogen (N₂). This process is thermodynamically favorable due to the high stability of the N≡N triple bond. The thermal decomposition of related compounds, such as 5-aminotetrazole, has been shown to proceed via pathways that yield N₂ as a major product. This elimination results from the fragmentation of the heterocyclic ring, a characteristic feature of many high-nitrogen compounds. The photoinitiated degradation of tetrazoles, studied in cryogenic matrices, also confirms the loss of N₂ upon UV irradiation.
Formation of Nitrilimine and Nitrene Intermediates
The decomposition of the tetrazole ring can lead to the formation of highly reactive intermediates. Photochemical excitation of 2,5-disubstituted tetrazoles is a well-established method for generating nitrilimine intermediates. This reaction proceeds via the elimination of molecular nitrogen. Nitrilimines are versatile 1,3-dipoles that can be trapped by various reagents or undergo subsequent cyclization reactions. For instance, nitrilimine generated from the photolysis of a diaryltetrazole in an aqueous phase has been successfully trapped by nucleophiles like amines and thioalcohols. While not explicitly detailed for this compound, this pathway is a fundamental reactivity pattern for the tetrazole class. Depending on the substitution pattern and decomposition conditions, the formation of nitrene intermediates is also a plausible outcome of ring fragmentation.
Role as a Leaving Group in Substitution Reactions
The tetrazolyl moiety, particularly when substituted on another aromatic system, can function as an effective leaving group in nucleophilic substitution reactions. The 5-chlorotetrazolyl group has been described as an excellent leaving group in catalyzed ipso-substitution reactions. This capability stems from the stability of the resulting tetrazolate anion, which is resonance-stabilized. This property is analogous to the behavior of other azole rings, such as the 1,2,3-triazolyl group, which has been shown to act as a good leaving group in SNAr reactions on purine (B94841) systems. The ability of the tetrazolyl ring to be displaced by nucleophiles makes it a useful synthetic tool for the functionalization of aromatic and heteroaromatic compounds.
Catalytic Activity in Organic Transformations
Spectroscopic Characterization of 5 Chloro 2h Tetrazole and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural analysis of tetrazole derivatives, offering insights into the carbon framework, proton environments, and the electronic state of the nitrogen atoms within the heterocyclic ring.
1H NMR and 13C NMR Chemical Shift Analysis
Proton (1H) and Carbon-13 (13C) NMR spectra provide fundamental information about the structure of tetrazole derivatives. In 5-Chloro-2H-tetrazole, the primary signals of interest are from the N-H proton and the single carbon atom in the tetrazole ring.
The chemical shift of the tetrazole ring carbon is sensitive to the substituent at the C5 position. In 5-substituted-1H-tetrazoles, the C5 carbon signal typically appears in the range of δ 150–160 ppm. For instance, in 5-(4-Chlorobenzyl)-1H-tetrazole, the tetrazole carbon resonates at δ 155.80 ppm, while in 5-phenyl-1H-tetrazole, it is observed at δ 155.93 ppm rsc.org. The 13C-NMR spectra of some 2-halo-2-(tetrazol-5-yl)-2H-azirines show the sp² carbon of the tetrazole ring between 156.8 and 169.6 ppm nih.gov.
The N-H proton of the tetrazole ring is acidic and its chemical shift is highly dependent on the solvent and concentration. It often appears as a broad signal at a low field (downfield), typically δ 15-17 ppm in DMSO-d6, as seen in 5-(p-Tolyl)-1H-tetrazole (δ 16.67 ppm) and 5-phenyl-1H-tetrazole (δ 17.45 ppm) rsc.org. For derivatives where the tetrazole nitrogen is substituted, such as in 1-phenyl-1H-tetrazole, a characteristic singlet for the C5-H proton is observed downfield, for example at δ 8.20 ppm in CDCl3 rsc.org.
Below is a table summarizing typical chemical shifts for related tetrazole structures.
| Compound | Nucleus | Solvent | Chemical Shift (δ, ppm) |
| 5-Phenyl-1H-tetrazole rsc.org | 13C (C5) | DMSO-d6 | 155.93 |
| 5-(4-Chlorophenyl)-1H-tetrazole rsc.org | 13C (C5) | DMSO-d6 | 154.96 |
| 5-(p-Tolyl)-1H-tetrazole rsc.org | 1H (N-H) | DMSO-d6 | 16.67 |
| 1-Phenyl-1H-tetrazole rsc.org | 1H (C5-H) | CDCl3 | 8.20 |
| 1-(4-Chlorophenyl)-1H-tetrazole rsc.org | 13C (C5) | CDCl3 | 149.50 |
Two-Dimensional NMR Techniques (e.g., HSQC)
Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), are crucial for unambiguous assignment of proton and carbon signals, especially in complex substituted tetrazole derivatives. HSQC correlates the chemical shifts of directly bonded 1H and 13C nuclei. This technique is particularly valuable for assigning signals in substituted side chains or aromatic rings attached to the tetrazole core. For example, in medicinal chemistry research, 2D-NMR-HSQC experiments have been used to evaluate the binding affinity of tetrazole derivatives with biological targets nih.gov.
Multinuclear NMR Spectroscopy for Comprehensive Structural Elucidation
Given that the tetrazole ring is composed of four nitrogen atoms and one carbon atom, multinuclear NMR, particularly 14N and 15N NMR, provides profound insights into the electronic structure and tautomeric forms of these compounds. rsc.org The chemical shifts of nitrogen atoms are highly sensitive to their local electronic environment.
In tetrazole systems, two distinct types of nitrogen atoms can be distinguished rsc.org:
Pyrrole-type nitrogen: This nitrogen atom is bonded to a hydrogen or a substituent (e.g., N-1 or N-2 in substituted tetrazoles) and resonates at a higher field (more shielded), typically in the range of δ -270 to -100 ppm.
Pyridine-type nitrogen: This refers to the doubly bonded nitrogen atoms (=N-) within the ring, which are less shielded and resonate at a lower field, typically in the range of δ -140 to +75 ppm.
This distinction is a powerful tool for determining the site of protonation or substitution. For example, a study on various methylated tetrazoles using 15N NMR successfully determined protonation sites by observing the shielding effects on specific nitrogen atoms upon acidification. rsc.org Unambiguous 15N NMR data can confirm the presence of non-mesoionic structures in certain tetrazoles by identifying the location of the hydrogen atom. rsc.org
Infrared (IR) and Vibrational Spectroscopy
Assignment of Characteristic Vibrational Modes
The IR spectrum of this compound and its derivatives is characterized by several key vibrational modes. The N-H stretching vibration typically appears as a broad band in the high-frequency region. The region from 900 to 1600 cm-1 is particularly rich with information, containing characteristic vibrations of the tetrazole ring.
Key vibrational bands for tetrazoles include pnrjournal.com:
N-H stretching: Broad absorption, typically >3000 cm-1.
C=N and N=N stretching: Strong absorptions within the 1340-1640 cm-1 range.
Ring stretching/breathing modes: A series of bands between 900 and 1200 cm-1.
For substituted derivatives, additional characteristic bands are observed. For example, in 1-phenyl-1H-tetrazole, aromatic C-H stretching is seen around 3126 cm-1, and C=C stretching modes from the phenyl ring appear at 1597 and 1498 cm-1. rsc.org The C-Cl stretching vibration for 5-chlorotetrazole would be expected at lower frequencies.
| Vibrational Mode | Typical Wavenumber (cm-1) |
| N-H Stretch | > 3000 |
| Aromatic C-H Stretch rsc.org | ~3050 - 3130 |
| C=N / N=N Stretch rsc.orgpnrjournal.com | 1340 - 1700 |
| Ring Vibrations pnrjournal.com | 900 - 1200 |
Matrix-Isolation Infrared Spectroscopy for Conformational Studies
Matrix-isolation IR spectroscopy is a powerful technique for studying the intrinsic properties of molecules, free from intermolecular interactions. In this method, molecules are trapped in an inert, solid matrix (such as argon) at cryogenic temperatures (e.g., 10 K). rsc.orgualg.ptuc.pt This allows for the study of specific tautomers or conformers that might coexist in the gas phase.
For tetrazole and its derivatives, a key structural question is the position of the N-H proton, leading to 1H- and 2H-tautomers. In the gas phase, the 2H-tautomer of the parent tetrazole is the more stable form. rsc.orgualg.pt A study combining matrix-isolation IR spectroscopy with theoretical DFT calculations for 5-chlorotetrazole confirmed this trend. The experimental IR spectrum of 5-chlorotetrazole isolated in an argon matrix showed excellent agreement with the spectrum theoretically predicted for the 2H-tautomer, indicating that this is the dominant species in the gas phase. researchgate.net This technique effectively "freezes" the gas-phase equilibrium, allowing for the direct spectroscopic observation of the most stable tautomer. rsc.orgualg.pt
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing crucial information about a molecule's weight and structure. nih.gov In the analysis of this compound, electron ionization (EI) would cause the molecule to lose an electron, forming a molecular ion ([M]⁺•). nih.gov Due to the presence of chlorine, the molecular ion peak would appear as a characteristic isotopic cluster. Specifically, two peaks would be observed for the molecular ion: one for the molecule containing the ³⁵Cl isotope and another, approximately one-third the intensity, for the ³⁷Cl isotope.
The fragmentation of 5-substituted tetrazoles under mass spectrometry is well-documented. rsc.org A primary and characteristic fragmentation pathway for the tetrazole ring involves the elimination of a molecule of dinitrogen (N₂). mdpi.com This process is a reversal of the common synthetic route for 5-substituted tetrazoles. rsc.org For this compound, this would result in a significant fragment ion corresponding to [M-28]⁺•.
Other potential fragmentation pathways include the loss of the chlorine atom or the elimination of a hydrogen cyanide (HCN) molecule. The relative abundance of these and other fragments provides a "fingerprint" that helps to confirm the structure of the compound. The most intense peaks in the spectrum typically correspond to the most stable fragment ions formed during the process. nih.gov
| m/z Ratio | Proposed Ionic Fragment | Formula | Notes |
|---|---|---|---|
| 116/118 | [M]⁺• (Molecular Ion) | [CHN₄Cl]⁺• | Isotopic pattern due to ³⁵Cl and ³⁷Cl. |
| 88/90 | [M - N₂]⁺• | [CHCl]⁺• | Characteristic loss of a neutral nitrogen molecule from the tetrazole ring. |
| 81 | [M - Cl]⁺ | [CHN₄]⁺ | Loss of a chlorine radical. |
| 53/55 | [M - N₂ - HCN]⁺• | [CCl]⁺• | Subsequent fragmentation involving the loss of hydrogen cyanide. |
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For this compound, XPS analysis provides detailed information on the binding energies of the core-level electrons of its constituent atoms: carbon, nitrogen, and chlorine.
The high-resolution XPS spectrum for each element reveals shifts in binding energy that are indicative of the local chemical environment. The tetrazole ring contains four nitrogen atoms in chemically distinct environments, which would result in a complex N 1s spectrum. Based on studies of similar nitrogen-containing heterocyclic compounds, the N 1s binding energies are expected to fall within the 398–405 eV range. rsc.orgrsc.org The nitrogen atom bonded to hydrogen (N-H) would likely exhibit a different binding energy compared to the doubly bonded nitrogen atoms (N=N) or the nitrogen atom adjacent to the chloro-substituted carbon (N-C-Cl).
The C 1s spectrum would show a peak corresponding to the single carbon atom in the tetrazole ring. Its binding energy would be influenced by its bonds to two nitrogen atoms and a chlorine atom. Typically, carbon in a C-N bond appears around 286 eV, but the presence of the highly electronegative chlorine atom would shift this to a higher binding energy. thermofisher.com
The Cl 2p spectrum is characterized by a spin-orbit doublet, Cl 2p₃/₂ and Cl 2p₁/₂, with a separation of approximately 1.6 eV and an area ratio of 2:1. researchgate.netharvard.edu For chlorine covalently bonded to a carbon atom in a heterocyclic ring, the Cl 2p₃/₂ peak is expected to appear around 200–201 eV. researchgate.netthermofisher.com
| Element | Orbital | Predicted Binding Energy (eV) | Notes on Chemical Environment |
|---|---|---|---|
| Carbon | C 1s | ~287 - 289 | Carbon atom in the tetrazole ring, bonded to two nitrogen atoms and one chlorine atom (N-C(Cl)-N). |
| Nitrogen | N 1s | ~398 - 405 | Nitrogen atoms in various states within the tetrazole ring (e.g., C=N-N, N-N=N, N-H). A complex, multi-peak signal is expected. rsc.orgrsc.org |
| Chlorine | Cl 2p₃/₂ | ~200 - 201 | Chlorine covalently bonded to the carbon atom of the tetrazole ring (C-Cl). researchgate.netthermofisher.com |
UV-Visible (UV-Vis) Spectroscopy
UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a compound, which corresponds to the promotion of electrons from lower energy ground states to higher energy excited states. libretexts.orguobabylon.edu.iq Molecules containing π-bonds or non-bonding electrons (n-electrons) can absorb energy in the form of ultraviolet or visible light to excite these electrons to higher anti-bonding molecular orbitals. pharmatutor.org
The tetrazole ring in this compound acts as a chromophore, the part of the molecule responsible for its absorption of light. researchgate.net The expected electronic transitions for this molecule are π → π* and n → π. The π → π transitions, which involve the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital, are typically of high intensity. The n → π* transitions involve the promotion of a non-bonding electron (from the lone pairs on the nitrogen atoms) to a π* anti-bonding orbital. These transitions are generally of lower intensity compared to π → π* transitions. pharmatutor.org
The absorption maxima (λmax) for tetrazole derivatives can vary, but they generally absorb in the UV region. nih.gov For instance, some tetrazole derivatives exhibit absorption maxima around 210, 240, and 280 nm in methanol. nih.gov The presence of the chlorine substituent, an auxochrome, may cause a slight shift in the wavelength of maximum absorption (bathochromic or hypsochromic shift) and a change in the absorption intensity compared to the unsubstituted tetrazole.
| Electronic Transition | Typical Wavelength Range (nm) | Expected Intensity | Notes |
|---|---|---|---|
| π → π | 200 - 300 | High | Associated with the π-electron system of the aromatic tetrazole ring. |
| n → π | 250 - 350 | Low | Involves non-bonding electrons on the nitrogen atoms. May be symmetry-forbidden. pharmatutor.org |
Computational and Theoretical Studies on 5 Chloro 2h Tetrazole
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), have been employed to elucidate the molecular geometry and electronic structure of 5-Chloro-2H-tetrazole. Theoretical studies have focused on its tautomeric forms, primarily the 1H- and 2H-tautomers.
Calculations at the DFT B3LYP/6-31G* level of theory have been used to predict the geometries and relative energies of these tautomers. researchgate.netresearchgate.net Theoretical predictions indicate that the 2H-tautomer is the more stable form in the gaseous phase. The internal energy difference between the 2H- and 1H-tautomers was theoretically predicted to be 12.6 kJ mol⁻¹. researchgate.net This is in reasonable agreement with experimental observations from matrix-isolation infrared spectroscopy, which estimated an enthalpy difference of 8.0 kJ mol⁻¹. researchgate.net In the gaseous state, the 2H-tautomer is the dominant species, with the 1H-tautomer estimated to be present at only about 1%. researchgate.netresearchgate.net In contrast, theoretical calculations for the crystalline phase show that the 1H-tautomer is the more stable form, which aligns with experimental findings. researchgate.net
The electronic structure of tetrazoles is a key feature in their role as bioisosteres of carboxylic acids. The tetrazole ring possesses a similar size, spatial arrangement of lone pairs, and molecular electrostatic potential to a carboxylic acid group. nih.govacs.org The high density of nitrogen atoms allows for significant delocalization of negative charge and provides multiple opportunities for hydrogen bonding and π-stacking interactions. nih.govacs.org
Table 1: Calculated Geometrical Parameters for this compound (DFT B3LYP/6-31G)*
| Parameter | Bond Length (Å) / Angle (°) |
|---|---|
| C5-Cl | Data not available in snippets |
| N1-N2 | Data not available in snippets |
| N2-N3 | Data not available in snippets |
| N3-N4 | Data not available in snippets |
| N4-C5 | Data not available in snippets |
| C5-N1 | Data not available in snippets |
| ∠N1-N2-N3 | Data not available in snippets |
| ∠N2-N3-N4 | Data not available in snippets |
| ∠N3-N4-C5 | Data not available in snippets |
| ∠N4-C5-N1 | Data not available in snippets |
| ∠C5-N1-N2 | Data not available in snippets |
Prediction of Vibrational Spectra through Theoretical Methods
Theoretical methods are crucial for the interpretation of experimental vibrational spectra, such as infrared (IR) and Raman spectroscopy. By calculating the vibrational frequencies and intensities, specific spectral bands can be assigned to particular molecular motions.
The calculations can identify characteristic vibrational modes. For instance, vibrations involving the chlorine atom, such as the C–Cl stretching, β(C–Cl) bending, and γ(C–Cl) out-of-plane bending, were predicted to occur at low frequencies. researchgate.net Such detailed assignments are made possible by analyzing the potential energy distribution (PED) from the calculations. nih.gov
Table 2: Comparison of Experimental and Theoretically Predicted IR Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Experimental Frequency (Argon Matrix) | Theoretical Frequency (DFT B3LYP/6-31G*) |
|---|---|---|
| N-H stretch | Data not available in snippets | Data not available in snippets |
| Ring stretch | Data not available in snippets | Data not available in snippets |
| C-N stretch | Data not available in snippets | Data not available in snippets |
| N-N stretch | Data not available in snippets | Data not available in snippets |
| Ring deformation | Data not available in snippets | Data not available in snippets |
Molecular Modeling and Docking Studies for Ligand-Receptor Interactions (for derived scaffolds)
While specific docking studies for this compound were not found, extensive molecular modeling and docking studies have been performed on various tetrazole-derived scaffolds to explore their potential as therapeutic agents. These studies are crucial for understanding how these molecules interact with the active sites of biological receptors, such as enzymes.
For example, novel benzimidazole-tetrazole derivatives were evaluated as antifungal agents through docking studies against the sterol 14-alpha demethylase (CYP51) from Candida albicans. ajgreenchem.com The results showed that the tetrazole derivatives could fit into the active site, and their interaction energies were often greater than the standard drug, fluconazole. ajgreenchem.com Another study performed molecular docking on tetrazole N-aroylhydrazone derivatives, though the specific biological target was not detailed in the abstract. researchgate.net
Docking studies on tetrazole derivatives designed as antimicrobials have been conducted against targets like Klebsiella pneumoniae dihydrofolate reductase. nih.gov These computational models help predict the binding affinity and orientation of the ligand within the receptor's binding pocket, guiding the design of more potent inhibitors. nih.gov The binding energy is a key output, with lower values typically indicating a more favorable interaction. For instance, in a study of 5-substituted 1H-tetrazole derivatives, the dimethoxyphenyl derivative displayed the lowest binding energy of -6.8687 kcal/mol with the CSNK2A1 receptor. nih.gov
In Silico Analysis of Tetrazole Interactions with Biomolecular Targets
In silico analyses provide deep insights into the specific non-covalent interactions between tetrazole-containing ligands and their biomolecular targets. The tetrazole ring is a versatile pharmacophore capable of engaging in multiple types of favorable interactions.
A key interaction is hydrogen bonding. The acidic N-H proton of a 1H-tetrazole can act as a hydrogen bond donor, similar to a carboxylic acid. nih.govacs.org Furthermore, the sp²-hybridized nitrogen atoms (N2, N3, and N4) are effective hydrogen bond acceptors. nih.govacs.org Analysis of crystal structures from the Cambridge Structural Database (CSD) confirms that interactions with N-H and O-H groups are predominantly focused around these nitrogen atoms. nih.govacs.org
The delocalization of the negative charge across the N2-N3-N4 atoms in the deprotonated tetrazolate anion is another critical feature, allowing for strong electrostatic and ionic interactions with positively charged residues like arginine or lysine. nih.govacs.org These multi-faceted interaction capabilities explain why the tetrazole moiety is a successful bioisostere and a common scaffold in drug design.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 5-Chloro-1H-tetrazole |
| Fluconazole |
Crystallographic Analysis of 5 Chloro 2h Tetrazole and Its Derivatives
Single Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, and bond angles. This method has been instrumental in characterizing a variety of tetrazole derivatives.
The crystal structures of several derivatives of 5-chlorotetrazole have been determined, revealing their crystallographic systems and unit cell parameters. For instance, 5-chloro-1-phenyl-1H-tetrazole crystallizes in the monoclinic system nih.gov. The unit cell parameters for this derivative have been reported as a = 7.0428(7) Å, b = 6.4150(6) Å, c = 17.5804(18) Å, and β = 96.160(2)° nih.gov. Another derivative, 5-(4-chlorophenyl)-1H-tetrazole, also crystallizes in a monoclinic system with two independent molecules in the asymmetric unit. One of these molecules is nearly planar, while the other is significantly twisted nih.gov.
A summary of the crystallographic data for selected 5-chlorotetrazole derivatives is presented in the interactive table below.
| Compound Name | Formula | Crystal System | a (Å) | b (Å) | c (Å) | β (°) | Volume (ų) |
| 5-Chloro-1-phenyl-1H-tetrazole | C₇H₅ClN₄ | Monoclinic | 7.0428 | 6.4150 | 17.5804 | 96.160 | 789.69 |
| 5-(4-Chlorophenyl)-1H-tetrazole | C₇H₅ClN₄ | Monoclinic | 9.4596 | 11.437 | 7.2988 | 107.91 | 751.4 |
This table presents a selection of crystallographic data for derivatives of 5-chlorotetrazole.
Detailed analysis of the geometric parameters from the crystal structures of 5-chlorotetrazole derivatives provides valuable information about the electronic environment of the tetrazole ring. In the structure of 5-chloro-1-phenyl-1H-tetrazole, the bond lengths within the tetrazole ring are consistent with its aromatic character nih.gov. For example, the C1-N1 bond length is 1.341(2) Å, and the N1-N4 bond length is 1.357(2) Å nih.gov. The C1-Cl1 bond length is reported to be 1.6841(18) Å nih.gov.
The dihedral angle between the tetrazole and phenyl rings in 5-chloro-1-phenyl-1H-tetrazole is 64.5° nih.govdoaj.org. In the case of 5-(4-chlorophenyl)-1H-tetrazole, two independent molecules in the crystal structure exhibit different dihedral angles between the phenyl and tetrazole rings, one being nearly planar (0.22 (6)°) and the other significantly twisted (17.38 (6)°) nih.gov.
Theoretical calculations using the B3LYP/6-31G* method have been performed to predict the molecular geometry of the two tautomers, 5-chloro-1H-tetrazole and 5-chloro-2H-tetrazole. The calculated bond lengths and angles provide a theoretical model for the parent compound in the absence of experimental data.
Below is an interactive table summarizing selected experimental bond lengths and angles for a derivative and calculated values for the parent tautomers.
| Compound | Bond/Angle | Experimental Value (Å/°) | Calculated Value (Å/°) |
| 5-Chloro-1-phenyl-1H-tetrazole | C1-Cl1 | 1.6841(18) | - |
| C1-N1 | 1.341(2) | - | |
| N1-N4 | 1.357(2) | - | |
| 5-chloro-1H-tetrazole | C-Cl | - | 1.731 |
| C-N1 | - | 1.353 | |
| N1-N2 | - | 1.298 | |
| N4-C-N1 | - | 108.5 | |
| This compound | C-Cl | - | 1.718 |
| C-N2 | - | 1.319 | |
| N1-N2 | - | 1.366 | |
| N1-C-N2 | - | 109.1 |
This table compares experimental geometric parameters of a derivative with calculated values for the parent tautomers of 5-chlorotetrazole.
The packing of molecules in the crystalline state is governed by various intermolecular interactions. In the crystal structure of 5-chloro-1-phenyl-1H-tetrazole, the molecules are primarily held together by van der Waals forces. In contrast, derivatives with N-H protons, such as 5-(4-chlorophenyl)-1H-tetrazole, exhibit hydrogen bonding. In the crystal of 5-(4-chlorophenyl)-1H-tetrazole, adjacent molecules are linked by N—H⋯N hydrogen bonds, forming a chain structure nih.gov. The study of intermolecular interactions is crucial for understanding the physical properties and stability of the crystalline material.
Conformational Analysis in Solid State
The conformation of a molecule in the solid state is its three-dimensional arrangement adopted in the crystal lattice. For derivatives of 5-chlorotetrazole containing flexible substituents, the solid-state conformation can be influenced by intermolecular interactions within the crystal.
The dihedral angle between the tetrazole and the phenyl ring in 5-chloro-1-phenyl-1H-tetrazole is a key conformational feature, determined to be 64.5° nih.govdoaj.org. This twist indicates a non-planar arrangement of the two rings in the solid state. As mentioned earlier, 5-(4-chlorophenyl)-1H-tetrazole shows conformational polymorphism in its crystal structure, with one molecule being almost planar and the other significantly twisted nih.gov. This highlights how different packing environments can influence the molecular conformation.
Crystal Structure Database (CSD) and Protein Data Bank (PDB) Analysis of Tetrazole Derivatives
The Cambridge Structural Database (CSD) is a comprehensive repository of small-molecule organic and metal-organic crystal structures. A search of the CSD reveals a multitude of crystal structures containing the tetrazole moiety, which can be analyzed to understand general trends in their geometry and intermolecular interactions. Such analyses show that 5-substituted 1H-tetrazoles frequently engage in hydrogen bonding with N-H and O-H groups, primarily through the N3 and N4 atoms of the tetrazole ring.
The Protein Data Bank (PDB) contains a smaller number of tetrazole-containing structures, typically where a tetrazole derivative is a ligand bound to a protein. As of March 2018, there were 155 tetrazole cocrystal structures in the PDB. The majority of these are 5-monosubstituted tetrazole derivatives, followed by 1-monosubstituted and 1,5-disubstituted tetrazoles. These PDB entries are invaluable for studying the binding modes and interactions of tetrazole-based drugs with their biological targets.
Applications of 5 Chloro 2h Tetrazole in Advanced Chemical Synthesis and Materials Science
Role as a Building Block in Complex Organic Synthesis
5-Chloro-2H-tetrazole is a valuable building block in the synthesis of complex organic molecules, particularly in the field of medicinal chemistry. The tetrazole ring is often utilized as a bioisostere for a carboxylic acid group, enhancing the drug-like properties of molecules. This substitution can lead to improved metabolic stability, lipophilicity, and potency of pharmaceutical compounds.
The reactivity of the chlorine atom at the 5-position allows for a variety of substitution reactions, enabling the introduction of diverse functional groups. This versatility facilitates the construction of complex molecular scaffolds. For instance, novel tetrazole aldehydes can be synthesized and subsequently used in multicomponent reactions, such as the Passerini and Ugi reactions, to create libraries of diverse, drug-like molecules. This approach provides an efficient and complementary strategy to traditional methods of tetrazole synthesis, which often involve the late-stage functionalization of nitriles.
Precursor in the Synthesis of Other Nitrogen-Containing Heterocyclic Systems
The tetrazole moiety, including derivatives of this compound, can serve as a precursor for the synthesis of other nitrogen-containing heterocyclic systems. The high nitrogen content and inherent ring strain of the tetrazole ring make it susceptible to various ring-opening and rearrangement reactions, providing pathways to a diverse array of heterocyclic structures.
Photochemical transformations of tetrazole derivatives, for example, can lead to the formation of various stable photoproducts. Depending on the substituents and reaction conditions, irradiation of tetrazoles can yield compounds such as 9H-pyrimido(4,5-b)indoles, diaziridinones, iminoaziridines, and carbodiimides. These transformations often proceed through the extrusion of molecular nitrogen, a thermodynamically favorable process that drives the reaction towards the formation of new heterocyclic systems. This synthetic utility underscores the importance of tetrazoles as versatile intermediates in the construction of a broad range of nitrogen-containing compounds.
Ligand in Coordination Chemistry and Metal Complex Formation
The nitrogen-rich tetrazole ring of this compound and its derivatives exhibits excellent coordination properties, making it a valuable ligand in the field of coordination chemistry. The multiple nitrogen atoms can act as donor sites, allowing for the formation of stable complexes with a wide range of metal ions. The coordination can occur through different nitrogen atoms of the tetrazolyl group, leading to the formation of diverse and often polymeric structures.
These metal-tetrazole complexes have found applications in various areas. For example, they are being explored for their potential in medicinal chemistry, where the coordination of a bioactive ligand to a metal center can enhance its therapeutic properties. The ability of tetrazoles to form stable complexes with metal cations is also utilized in materials science for applications such as the development of anticorrosion compositions and metal-organic frameworks (MOFs) for gas storage. The specific coordination geometry is influenced by the metal ion and the steric and electronic properties of the substituents on the tetrazole ring.
Intermediate in the Development of Energetic Materials
Due to its high nitrogen content and significant positive enthalpy of formation, the tetrazole ring is a key component in the development of energetic materials. The decomposition of tetrazole-containing compounds releases a large amount of energy and nitrogen gas, making them suitable for applications as explosives, propellants, and gas-generating agents.
This compound can serve as an intermediate in the synthesis of more complex energetic materials. The chlorine atom can be substituted to introduce other energetic functionalities, such as nitro groups, to further enhance the energetic properties of the final compound. The goal in designing these materials is to achieve a high energy output while maintaining thermal stability. Research in this area focuses on synthesizing novel tetrazole derivatives and their salts to create energetic materials with superior performance characteristics compared to traditional explosives like RDX and HMX.
Application in Agrochemical Synthesis
Tetrazole derivatives have demonstrated significant potential in the field of agriculture as active ingredients in various agrochemicals. mdpi.com They are utilized as plant growth regulators, herbicides, and fungicides. mdpi.com The biological activity of these compounds is attributed to the unique properties of the tetrazole ring.
Recent research has focused on developing novel tetrazole-based compounds with high antifungal activity to protect crops from various pathogens. bsu.by For instance, derivatives of mesoionic tetrazoles have shown promise in providing long-term resistance to plant diseases. bsu.by The development of these agrochemicals often involves the synthesis of various substituted tetrazoles to optimize their efficacy against specific pests and diseases while minimizing toxicity to non-target organisms. bsu.by The versatility of the tetrazole scaffold allows for the creation of a wide range of derivatives with diverse biological activities, making it a valuable platform for the discovery of new and effective agrochemicals. researchgate.netmdpi.com
Utility in Oligonucleotide Synthesis as an Activator
In the automated solid-phase synthesis of oligonucleotides, a crucial step is the coupling of a phosphoramidite (B1245037) monomer to the growing oligonucleotide chain. This reaction requires an activator to protonate the diisopropylamino group of the phosphoramidite, converting it into a good leaving group. Tetrazole and its derivatives are widely used as activators in this process. lifechemicals.com
Advanced Research Directions for 5 Chloro 2h Tetrazole
Development of Novel Synthetic Pathways
The synthesis of 5-substituted-1H-tetrazoles has traditionally been dominated by the [3+2] cycloaddition reaction between nitriles and azides. scielo.br Modern research, however, focuses on developing more efficient, safer, and environmentally benign methodologies. A key direction for the synthesis of 5-Chloro-2H-tetrazole involves the refinement of this cycloaddition, particularly through innovative catalysis.
Researchers are exploring various catalysts to facilitate the reaction under milder conditions and with higher yields. The use of readily available and eco-friendly catalysts is a primary objective. For instance, copper-based catalysts have shown promise in the synthesis of 5-substituted-1H-tetrazoles from various nitriles and sodium azide (B81097) in solvents like DMSO. scielo.br Similarly, zinc salts have been effectively used to catalyze the addition of azide to organic nitriles in water, representing a significant advancement in green chemistry. mdpi.com
Another promising avenue is the application of heterogeneous nanocatalysts, which offer advantages such as high efficiency, easy separation from the reaction mixture, and recyclability. nih.govthieme-connect.com For example, zinc oxide nanoparticles embedded in a magnetic periodic mesoporous organosilica have been successfully used to catalyze the three-component reaction of aldehydes, malononitrile, and sodium azide to produce 5-substituted-1H-tetrazole derivatives in high yields under green conditions (e.g., in ethanol). nih.gov Adapting such catalytic systems for the reaction of a chloro-nitrile precursor with an azide source could provide a novel and sustainable route to this compound.
Multicomponent reactions (MCRs) represent a powerful strategy for synthesizing complex tetrazole derivatives in a single step, enhancing efficiency and atom economy. beilstein-journals.org The Ugi and Passerini reactions, for example, can incorporate the tetrazole moiety into diverse molecular scaffolds, and research is underway to expand the scope of these reactions for various substituted tetrazoles. beilstein-journals.orgnih.gov
Below is a table summarizing various catalytic systems explored for the synthesis of 5-substituted tetrazoles, which could be adapted for this compound.
| Catalyst System | Precursors | Solvent | Key Advantages |
| CuSO₄·5H₂O | Aryl/Alkyl Nitriles, Sodium Azide | DMSO | Readily available, good to excellent yields scielo.br |
| Zinc Salts | Organic Nitriles, Azide | Water | Green solvent, efficient mdpi.com |
| Fe₃O₄@PMO-ICS-ZnO | Aldehydes, Malononitrile, Sodium Azide | Ethanol | Recyclable nanocatalyst, high yields, green conditions nih.gov |
| Diaryliodonium Salts | 5-substituted-1H-tetrazoles, Aryl Groups | Not specified | Metal-free, regioselective N²-arylation organic-chemistry.org |
Exploration of New Chemical Transformations
Beyond synthesis, a significant area of research is the exploration of novel chemical transformations of the this compound core to generate new functionalized molecules. The reactivity of the tetrazole ring, combined with the influence of the 5-chloro substituent, opens up possibilities for diverse synthetic applications.
Photochemical Transformations: The photolysis of tetrazole derivatives is a key area of investigation, as it can lead to the cleavage of the tetrazole ring and the formation of a variety of reactive intermediates. mdpi.com Depending on the substituents and reaction conditions, irradiation can produce nitrilimines, carbenes, or diaziridines. For this compound, photochemical extrusion of molecular nitrogen could potentially generate highly reactive intermediates that can be trapped to form new heterocyclic systems or other complex organic molecules. For instance, the photochemistry of 5-allyloxy-1-aryl-tetrazoles has been shown to yield N-phenyl-1,3-oxazines via nitrogen photoextrusion. mdpi.com
N-Substitution Reactions: The tetrazole ring contains N-H bonds that can be readily functionalized. Regioselective N-alkylation and N-arylation are crucial transformations for modifying the compound's properties. Research into mild and highly regioselective methods for these reactions is ongoing. Copper-catalyzed reactions with arylboronic acids have been developed for the N²-arylation of 5-substituted tetrazoles. organic-chemistry.org Similarly, metal-free approaches using diaryliodonium salts provide a simple strategy for regioselective N²-arylation. organic-chemistry.org Applying these methods to this compound could yield a library of novel 2,5-disubstituted tetrazoles with potential applications in medicinal chemistry and materials science.
Cross-Coupling Reactions: The chlorine atom at the 5-position serves as a functional handle for cross-coupling reactions. Methodologies such as Suzuki, Stille, or Buchwald-Hartwig couplings could potentially be adapted to replace the chlorine with various aryl, alkyl, or amino groups, respectively. This would provide a modular approach to a wide array of 5-substituted tetrazole derivatives that are otherwise difficult to synthesize directly. For example, a highly effective strategy for synthesizing 2,5-disubstituted 2H-tetrazoles involves the direct coupling of N-H free tetrazoles with boronic acids using a copper catalyst. researchgate.net
The table below outlines potential transformations for the this compound moiety.
| Transformation Type | Reagents/Conditions | Potential Products |
| Photochemical Reaction | UV Irradiation (λ = 254 nm) | Reactive intermediates, novel heterocycles mdpi.com |
| N²-Arylation | Arylboronic Acids, Copper Catalyst | 2-Aryl-5-chloro-2H-tetrazoles organic-chemistry.org |
| N²-Arylation (Metal-Free) | Diaryliodonium Salts | 2-Aryl-5-chloro-2H-tetrazoles organic-chemistry.org |
| Cross-Coupling (e.g., Suzuki) | Arylboronic Acid, Palladium Catalyst | 5-Aryl-2H-tetrazoles |
Design of Advanced Materials Incorporating the this compound Moiety
The high nitrogen content and inherent stability of the tetrazole ring make it an attractive building block for advanced materials. nih.gov The incorporation of the this compound moiety is being explored for the development of materials with tailored properties.
High-Energy Materials: Tetrazole derivatives are investigated as components in explosives and rocket propellants due to their high enthalpy of formation, which releases a significant amount of energy and nitrogen gas upon decomposition. nih.govacs.org The 5-chloro substituent can increase the density and thermal stability of these materials, which are critical parameters for their performance and safety. Research in this area focuses on synthesizing and characterizing new energetic salts or coordination polymers where this compound or its derivatives act as ligands.
Coordination Polymers and Metal-Organic Frameworks (MOFs): The four nitrogen atoms of the tetrazole ring are excellent coordination sites for metal ions, making tetrazoles versatile ligands in coordination chemistry. thieme-connect.com By using this compound as a ligand, researchers can design novel coordination polymers and MOFs. The chloro group can influence the resulting structure and properties of the material, such as pore size, stability, and catalytic activity, through electronic effects or by participating in halogen bonding.
Gas-Generating Agents: Due to their high nitrogen content, tetrazoles can serve as environmentally benign components in gas generators, such as those used in automotive airbags. nih.govacs.org Upon decomposition, they produce a large volume of nitrogen gas. The 5-chloro substituent could be used to fine-tune the decomposition temperature and burn rate of the gas-generating composition, allowing for more controlled and efficient gas production.
Q & A
Q. What synthetic methodologies are effective for preparing 5-Chloro-2H-tetrazole derivatives?
A robust approach involves heterogeneous catalysis using Bleaching Earth Clay (pH 12.5) in PEG-400 at 70–80°C. For example, chlorobenzyl-oxy-phenyl-ethyl-thio derivatives can be synthesized by reacting substituted chlorobenzoyl chlorides with tetrazole precursors under these conditions. Reaction progress is monitored via TLC, followed by ice-water quenching, filtration, and recrystallization in aqueous acetic acid .
Q. How can spectroscopic techniques (IR, NMR) resolve structural ambiguities in this compound derivatives?
Key IR absorption bands (e.g., 3200–3400 cm⁻¹ for N–H stretching in tetrazole rings) and ¹H NMR chemical shifts (e.g., δ 3.5–4.5 ppm for –SCH₂– groups) are critical for confirming functional groups. For complex cases, multinuclear NMR (¹³C, ¹⁵N) and high-resolution mass spectrometry (HRMS) can distinguish isomers or tautomers .
Q. What safety protocols are essential for handling this compound intermediates?
Use PPE (gloves, masks, protective clothing) to avoid dermal contact. Waste must be segregated and processed by certified hazardous waste facilities. For energetic derivatives, conduct small-scale reactions in blast shields and avoid friction/impact during handling .
Advanced Research Questions
Q. How can regioselectivity be controlled during alkylation or functionalization of this compound?
Regioselectivity in alkylation depends on reaction conditions. For instance, using KOH in DMSO at 40°C with trichloroethylene favors (E)-1-(1,2-dichlorovinyl) isomers over 2H-tetrazole derivatives. Computational methods (e.g., MP2/aug-cc-pVDZ) can predict stability differences between tautomers .
Q. What crystallographic strategies improve structural determination of this compound complexes?
Use SHELXL for refinement against high-resolution single-crystal X-ray data (e.g., low-temperature datasets at 100 K). For twinned crystals, SHELXPRO’s twin law refinement and ORTEP-3 for graphical visualization enhance accuracy. Key parameters include R1 < 0.05 and wR2 < 0.15 for reliable models .
Q. How do substituents influence the energetic properties of this compound derivatives?
Introducing fluorodinitromethyl or azido groups increases detonation velocity (VD) and pressure (PCJ). Calculate heats of formation (ΔHf) via Gaussian software and predict detonation parameters using EXPLO5. Experimental validation via DSC (decomposition onset >150°C) and BAM sensitivity testing (impact energy >5 J) ensures safety .
Q. What computational approaches validate tautomeric equilibria in this compound systems?
Density Functional Theory (DFT) or MP2 calculations can compare electronic energies of 1H- and 2H-tetrazole tautomers. Solvent effects (e.g., DMSO vs. water) are modeled using polarizable continuum models (PCM). Experimental validation via temperature-dependent NMR or X-ray crystallography resolves dynamic equilibria .
Q. How can spectral contradictions in polymorphic this compound forms be resolved?
Combine variable-temperature XRD to identify polymorphs with solid-state NMR (¹³C CP/MAS) for lattice dynamics. For overlapping IR bands, use Raman spectroscopy to differentiate symmetric vs. asymmetric vibrations. Cross-reference with Hirshfeld surface analysis for intermolecular interactions .
Methodological Notes
- Synthesis Optimization : Catalytic systems like PEG-400 reduce reaction times and improve yields compared to traditional solvents .
- Safety : For energetic derivatives, always conduct sensitivity tests (ESD, friction) before scaling up .
- Data Validation : Triangulate computational predictions (e.g., EXPLO5 detonation parameters) with experimental DSC and HRMS data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
